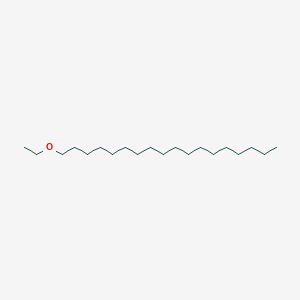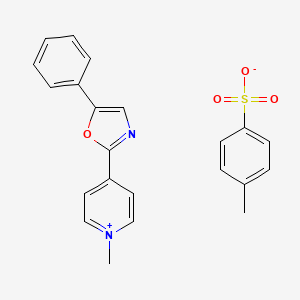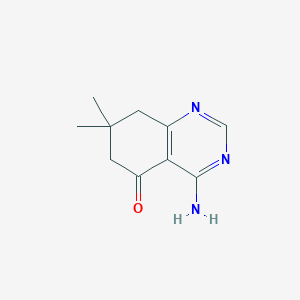
1-Ethoxyoctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyoctadecane is an organic compound with the molecular formula C20H42O. It is an ether, characterized by the presence of an ethoxy group attached to an octadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
1-Ethoxyoctadecane can be synthesized through several methods. One common synthetic route involves the reaction of octadecanol with ethyl iodide in the presence of a base, such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound and potassium iodide as a byproduct.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
1-Ethoxyoctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The ethoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide (HBr) can replace the ethoxy group with a bromine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethoxyoctadecane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it suitable for studying reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the behavior of ethers in biological systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals. Its stability and low reactivity make it an ideal component in various formulations.
Mecanismo De Acción
The mechanism of action of 1-ethoxyoctadecane involves its interaction with molecular targets through its ether functional group. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their behavior and properties. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
1-Ethoxyoctadecane can be compared with other similar compounds, such as:
1-Methoxyoctadecane: This compound has a methoxy group instead of an ethoxy group. It exhibits similar chemical properties but may differ in reactivity and solubility.
Octadecane: Lacking the ether functional group, octadecane is a simple hydrocarbon. It is less reactive and has different physical properties compared to this compound.
1-Butoxyoctadecane: With a butoxy group, this compound has a longer alkyl chain attached to the oxygen atom. It may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific ether functional group and the length of its carbon chain, which influence its chemical behavior and applications.
Propiedades
IUPAC Name |
1-ethoxyoctadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h3-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLWHXRTXWIDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388471 |
Source


|
| Record name | 1-ethoxyoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-06-7 |
Source


|
| Record name | 1-ethoxyoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methylpropyl)amino]propanoate](/img/structure/B1622664.png)








